
3-(4-Chloro-3-nitrophenyl)-1-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Chloro-3-nitrophenyl)-1-(4-chlorophenyl)urea” is a urea derivative. Urea derivatives are often used in various fields such as medicine, agriculture, and materials due to their versatile properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings, one with a nitro group and a chlorine atom, and the other with just a chlorine atom, connected by a urea linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the chlorine atoms in this compound would likely make it relatively polar and could affect its solubility in various solvents .科学的研究の応用
Urea Biosensors
The development of urea biosensors highlights the critical role of detecting and quantifying urea concentration in various fields including healthcare and environmental monitoring. Urea biosensors utilize the enzyme urease as a bioreceptor element, incorporating advanced materials for enzyme immobilization to enhance the sensor's performance. These sensors are vital in diagnosing diseases related to abnormal urea levels and in monitoring urea concentration in environmental samples (Botewad et al., 2021).
Urease Inhibitors
Urease inhibitors have been studied for their potential applications in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research in this area focuses on various chemical groups capable of inhibiting urease activity, highlighting the need for safer and more effective urease inhibitors in medical applications (Kosikowska & Berlicki, 2011).
Proteostasis Maintenance
4-Phenylbutyric acid (4-PBA) is used clinically to treat urea cycle disorders and has been explored for its capacity to act as a chemical chaperone. This substance helps prevent misfolded protein aggregation and alleviates endoplasmic reticulum stress, which is crucial in maintaining cellular proteostasis and potentially alleviating various pathologies (Kolb et al., 2015).
Nitrogen Fertilizer Efficiency
The application of urease inhibitors to urea-based fertilizers is a significant area of research aimed at reducing nitrogen loss through ammonia volatilization. This not only improves the efficiency of urea fertilizers but also minimizes environmental impacts. Compounds such as N-(n-butyl)thiophosphoric triamide (NBPT) are effective in retarding urea hydrolysis, thereby enhancing nitrogen use efficiency in agricultural applications (Bremner, 1995).
Hydrogen Carrier for Energy Supply
Urea has been explored as a potential hydrogen carrier for fuel cell power, due to its abundance, non-toxic nature, and ease of transport and storage. This application could represent a sustainable solution for future energy supplies, leveraging urea's properties for efficient hydrogen storage and transport (Rollinson et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHYZWAMYFVJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

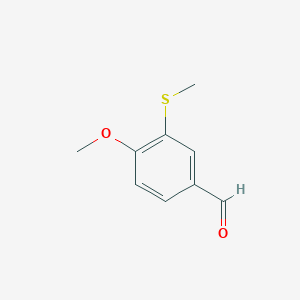
![N-benzyl-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2694017.png)
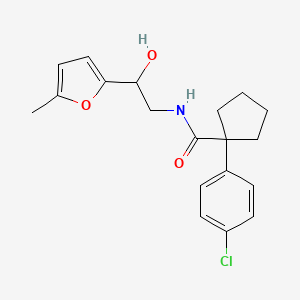
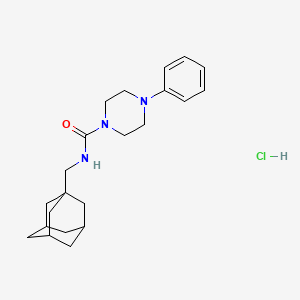
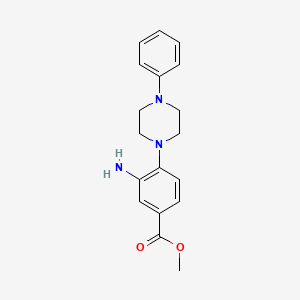
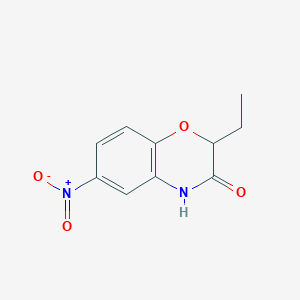
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

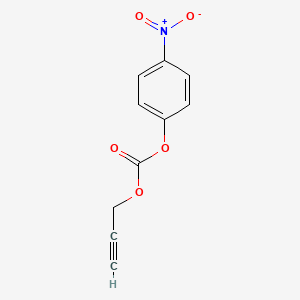
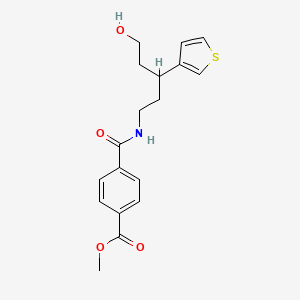
![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
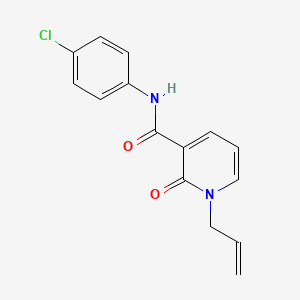
![N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B2694039.png)